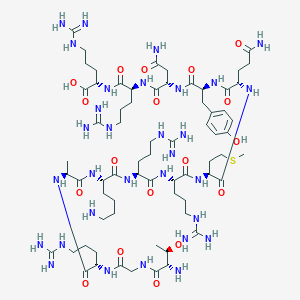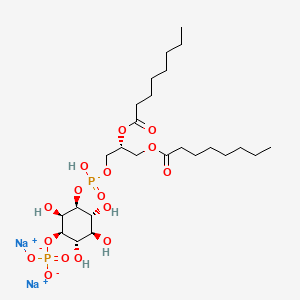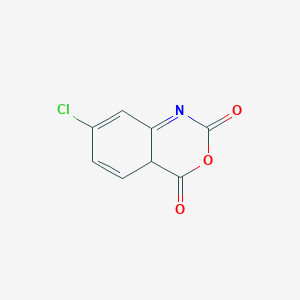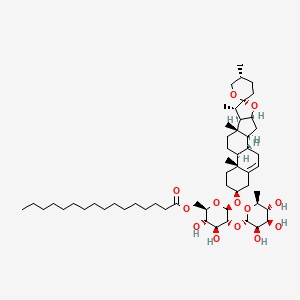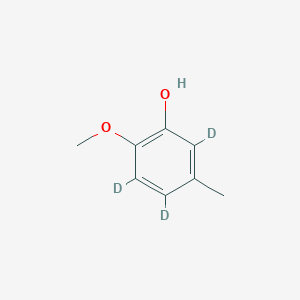
2-Methoxy-5-methylphenol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylphenol-d3 typically involves the deuteration of 2-Methoxy-5-methylphenol. This process can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified using techniques such as distillation and recrystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-Methoxy-5-methylphenol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Non-deuterated 2-Methoxy-5-methylphenol.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-Methoxy-5-methylphenol-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methoxy-5-methylphenol-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic pathways. This isotopic effect is utilized to study the pharmacokinetics and metabolic stability of drugs. The compound’s interaction with enzymes and receptors can provide insights into its biological activity .
類似化合物との比較
Similar Compounds
2-Methoxy-5-methylphenol: The non-deuterated form of the compound.
2,3-Diethyl-5-methylpyrazine: Another deuterated compound used in similar applications.
Uniqueness
2-Methoxy-5-methylphenol-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in various studies. This makes it a valuable tool in fields such as pharmacokinetics, metabolic studies, and reaction mechanism analysis .
特性
分子式 |
C8H10O2 |
|---|---|
分子量 |
141.18 g/mol |
IUPAC名 |
2,4,5-trideuterio-6-methoxy-3-methylphenol |
InChI |
InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3/i3D,4D,5D |
InChIキー |
IFNDEOYXGHGERA-QGZYMEECSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])O)OC)[2H] |
正規SMILES |
CC1=CC(=C(C=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


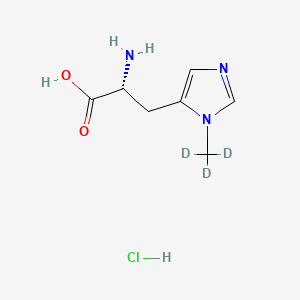
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)

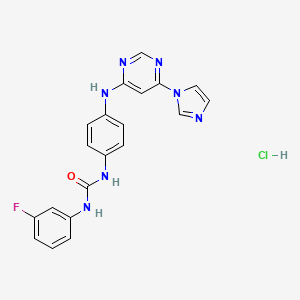
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
